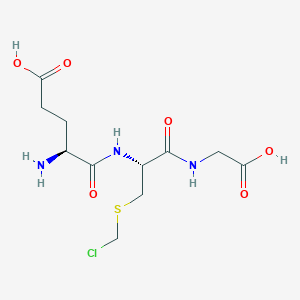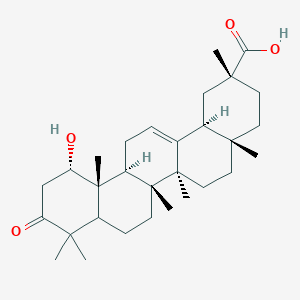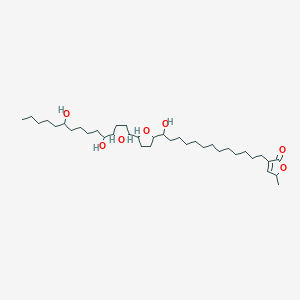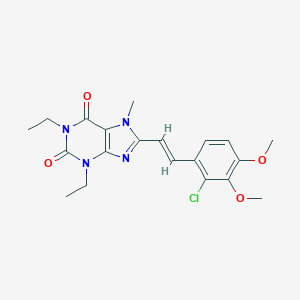
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, commonly known as CMG, is a synthetic compound used in scientific research. CMG is a potent inhibitor of glutathione S-transferase (GST), an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds.
Mecanismo De Acción
CMG inhibits Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by covalently binding to the active site of the enzyme. The covalent bond between CMG and Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- is irreversible, leading to the permanent inhibition of the enzyme. The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Biochemical and Physiological Effects:
The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can have biochemical and physiological effects. The accumulation of toxic compounds can lead to oxidative stress, DNA damage, and cell death. The biochemical and physiological effects of CMG can be studied to understand the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMG in lab experiments is its potency as an inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. CMG is a highly specific inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- and does not affect other enzymes. However, one of the limitations of using CMG is its irreversible inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. This can make it difficult to study the long-term effects of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- inhibition.
Direcciones Futuras
There are several future directions for the study of CMG. One direction is the development of new inhibitors of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- that are reversible and have fewer side effects. Another direction is the study of the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in disease, such as cancer and neurodegenerative disorders. The study of the biochemical and physiological effects of CMG can also lead to the development of new therapies for diseases associated with oxidative stress and DNA damage.
Conclusion:
In conclusion, CMG is a synthetic compound used in scientific research as a potent inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. The synthesis of CMG involves the reaction between L-glutamic acid, L-cysteine, and chloromethyl chloroformate. CMG inhibits Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by covalently binding to the active site of the enzyme. The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification. The biochemical and physiological effects of CMG can be studied to understand the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in disease.
Métodos De Síntesis
The synthesis of CMG involves the reaction between L-glutamic acid, L-cysteine, and chloromethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction yields CMG as a white crystalline solid, which is purified by recrystallization.
Aplicaciones Científicas De Investigación
CMG is widely used in scientific research as a potent inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- is an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. Inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Propiedades
Número CAS |
150956-90-4 |
|---|---|
Nombre del producto |
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- |
Fórmula molecular |
C11H18ClN3O6S |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(chloromethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H18ClN3O6S/c12-5-22-4-7(11(21)14-3-9(18)19)15-10(20)6(13)1-2-8(16)17/h6-7H,1-5,13H2,(H,14,21)(H,15,20)(H,16,17)(H,18,19)/t6-,7-/m0/s1 |
Clave InChI |
KLNCYXOZAXNSKO-BQBZGAKWSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CSCCl)C(=O)NCC(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CSCCl)C(=O)NCC(=O)O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)NC(CSCCl)C(=O)NCC(=O)O)N |
Secuencia |
EXG |
Sinónimos |
S-chloromethylglutathione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234187.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B234189.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234193.png)
![3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234200.png)

![(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B234211.png)
![3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B234233.png)
![2-(4-chlorophenyl)-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B234235.png)